molecular formula C10H17NO5 B12418644 Suberylglycine-d4

Suberylglycine-d4

Cat. No.: B12418644
M. Wt: 235.27 g/mol
InChI Key: HXATVKDSYDWTCX-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Suberylglycine-d4 is synthesized by incorporating deuterium into suberylglycine. The process involves the substitution of hydrogen atoms with deuterium atoms in the molecular structure of suberylglycine . This can be achieved through various chemical reactions that introduce deuterium, such as catalytic hydrogenation using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterium gas and specialized catalysts to ensure high purity and yield. The process is carefully controlled to maintain the integrity of the deuterium labeling and to produce a compound with a purity of ≥99.0% .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to suberylglycine-d4 include other deuterium-labeled acyl glycines, such as:

Uniqueness

This compound is unique due to its specific structure and the presence of deuterium atoms, which provide distinct advantages in metabolic studies. The stable isotope labeling allows for precise quantitation and tracing, making it a valuable tool in research .

Properties

Molecular Formula

C10H17NO5

Molecular Weight

235.27 g/mol

IUPAC Name

8-(carboxymethylamino)-2,2,7,7-tetradeuterio-8-oxooctanoic acid

InChI

InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16)/i5D2,6D2

InChI Key

HXATVKDSYDWTCX-NZLXMSDQSA-N

Isomeric SMILES

[2H]C([2H])(CCCCC([2H])([2H])C(=O)O)C(=O)NCC(=O)O

Canonical SMILES

C(CCCC(=O)O)CCC(=O)NCC(=O)O

Origin of Product

United States

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